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Compound of Interest

Compound Name: Einecs 301-195-8

Cat. No.: B15180892

Compound Identification: Einecs 301-195-8 is identified as a salt, specifically (R)-glycolic acid,
compound with [S-(R,S)]-2-(methylamino)-1-phenylpropanol (1:1). This substance is comprised
of two chiral molecules: (R)-glycolic acid and [S-(R,S)]-2-(methylamino)-1-phenylpropanol,
which form a diastereomeric salt. Due to the limited availability of specific experimental
spectroscopic data for this exact salt, this guide will provide a detailed analysis of the expected
spectroscopic characteristics based on the known data of its individual components.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For the
salt in question, the NMR spectrum would exhibit signals corresponding to both the (R)-glycolic
acid and the [S-(R,S)]-2-(methylamino)-1-phenylpropanol moieties. The presence of multiple
chiral centers can lead to complex spectra, and the formation of diastereomers may result in
distinct signals for otherwise equivalent nuclei.[1][2][3][4][5]

1.1. Predicted *H NMR Data

The proton NMR spectrum is expected to show a combination of the signals from both
components. The chemical shifts will be influenced by the ionic interaction between the
carboxylate of the glycolic acid and the ammonium group of the phenylpropanol derivative.
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Predicted
Component Chemical Shift Multiplicity Integration Assignment
(ppm)
(R)-GlycolicAcid 3.5-4.0 Singlet 2H o-CH:z
) ) ) -COOH
(R)-Glycolic Acid Broad Singlet 1H
(exchangeable)
[S-(R,S)]-2-
(methylamino)-1- 7.2-7.5 Multiplet 5H Aromatic C-H
phenylpropanol
[S-(R.S)]-2-
(methylamino)-1- 4.5-5.0 Doublet 1H CH-OH
phenylpropanol
[S-(R,S)]-2-
(methylamino)-1- 2.8-3.3 Multiplet 1H CH-NH
phenylpropanol
[S-(R,S)]-2-
(methylamino)-1- 2.3-2.7 Singlet 3H N-CHs
phenylpropanol
[S-(R.S)]-2-
(methylamino)-1- 0.8-1.2 Doublet 3H CH-CHs
phenylpropanol
S-(R,S)]-2-
[S-RS)] _ . -OH, -NHz*
(methylamino)-1-  Broad Singlet 2H
(exchangeable)
phenylpropanol

Note: The chemical shifts are approximate and can vary based on the solvent and
concentration.

1.2. Predicted 13C NMR Data

The carbon NMR spectrum will similarly display peaks for each carbon atom in both molecules.
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Predicted Chemical Shift

Component Assignment
(ppm)
(R)-Glycolic Acid 170 - 180 C=0 (carboxylate)
(R)-Glycolic Acid 60 - 70 a-CH:z
[S-(R,S)]-2-(methylamino)-1- )
135 - 145 Aromatic C (quaternary)
phenylpropanol
S-(R,S)]-2-(methylamino)-1-
IS-(R.S)F2-( Y ) 125-130 Aromatic CH
phenylpropanol
S-(R,S)]-2-(methylamino)-1-
[S-RS)F2+( Y ) 70 - 80 CH-OH
phenylpropanol
S-(R,S)]-2-(methylamino)-1-
IS-RS)F2+( Y ) 55 - 65 CH-NH
phenylpropanol
S-(R,S)]-2-(methylamino)-1-
IS-(R.S)F2-( Y ) 30-40 N-CHs
phenylpropanol
S-(R,S)]-2-(methylamino)-1-
[S-RS)F2+( Y ) 10-20 CH-CHs

phenylpropanol

Note: The chemical shifts are approximate and can vary based on the solvent and
concentration.

1.3. Experimental Protocol for NMR Spectroscopy
A general protocol for obtaining the NMR spectrum of an organic salt is as follows:

o Sample Preparation: Dissolve approximately 5-10 mg of the salt in a suitable deuterated
solvent (e.g., D20, DMSO-ds, or CD30OD) in an NMR tube. The choice of solvent is critical to
ensure solubility and minimize signal overlap with the analyte.

e Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to
optimize the magnetic field homogeneity.
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o Data Acquisition: Acquire the *H NMR spectrum using a standard pulse sequence. A
sufficient number of scans should be averaged to obtain a good signal-to-noise ratio. For the
13C NMR spectrum, a proton-decoupled pulse sequence is typically used, and a larger
number of scans will be required due to the lower natural abundance of *3C.

o Data Processing: Process the raw data by applying Fourier transformation, phase correction,
and baseline correction. Integrate the signals in the *H NMR spectrum to determine the

relative number of protons.

Sample Preparation Data Acquisition Data Processing

Dissolve Salt in Transfer to > Instrument Setup > Acquire 1H & 13C | Process Raw Data Analyze Spectra
Deuterated Solvent NMR Tube (Tune & Shim) Spectra (FT, Phasing) (Shifts, Integration)

Click to download full resolution via product page
NMR Spectroscopy Experimental Workflow

Infrared (IR) Spectroscopy

The IR spectrum of the salt will show characteristic absorption bands for the functional groups
present in both the glycolic acid and the phenylpropanol components. The formation of the salt
will lead to the disappearance of the carboxylic acid O-H stretch and the appearance of strong
carboxylate stretches.[6][7][8][9][10]

2.1. Predicted IR Absorption Data
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Component

Predicted

Vibrational Mode Intensity
Wavenumber (cm~?)

(R)-Glycolic Acid (as

carboxylate)

Asymmetric C=0
1610 - 1550 Strong
stretch

(R)-Glycolic Acid (as

carboxylate)

Symmetric C=0
1420 - 1300 Strong
stretch

O-H and N-H stretch

Both Components 3400 - 3200 Broad, Strong
(H-bonded)

[S-(R,S)]-2-

(methylamino)-1- 3000 - 2800 C-H stretch (aliphatic) Medium

phenylpropanol

S-(R,S)]-2-

[S-(RS) ) C=C stretch )

(methylamino)-1- 1600, 1495 ] Medium
(aromatic)

phenylpropanol

Both Components 1200 - 1000 C-O stretch Strong

2.2. Experimental Protocol for IR Spectroscopy

A common method for obtaining an IR spectrum of a solid organic salt is the KBr pellet method.

e Sample Preparation: Grind a small amount of the salt (1-2 mg) with approximately 100-200

mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine,

homogeneous powder is obtained.

o Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin,

transparent pellet.

o Data Acquisition: Place the KBr pellet in the sample holder of the IR spectrometer and

acquire the spectrum. A background spectrum of a blank KBr pellet should be recorded first

for background subtraction.
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Sample Preparation Data Acquisition

] 3 | _ Acquire Background :
Grind Salt with KBr Form KBr Pellet : (Blank KBr Pellet) —® Acquire Sample Spectrum

Click to download full resolution via product page
IR Spectroscopy (KBr Pellet) Workflow

Mass Spectrometry (MS)

Mass spectrometry of the salt is expected to show ions corresponding to the individual
components, as the salt will likely dissociate in the ion source. Electrospray ionization (ESI) is a
suitable technique for analyzing such non-volatile, ionic compounds.[11][12][13]

3.1. Predicted Mass Spectrometry Data

» Positive lon Mode (ESI+): The protonated molecule of the phenylpropanolamine, [M+H]*,
would be expected at m/z corresponding to the molecular weight of the free amine plus a

proton.

» Negative lon Mode (ESI-): The deprotonated molecule of glycolic acid, [M-H]~, would be
expected at m/z corresponding to the molecular weight of the free acid minus a proton.

Component lonization Mode Predicted m/z lon
(R)-Glycolic Acid ESI- 75.01 [C2H303]~
[S-(R,S)]-2-

(methylamino)-1- ESI+ 166.12 [C10H16NO]*
phenylpropanol

3.2. Experimental Protocol for Mass Spectrometry

A general protocol for ESI-MS is as follows:
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o Sample Preparation: Dissolve a small amount of the salt in a suitable solvent, such as
methanol or a mixture of water and acetonitrile, to a concentration of approximately 1-10
pg/mL.

e Infusion: Introduce the sample solution into the ESI source of the mass spectrometer via
direct infusion using a syringe pump.

o Data Acquisition: Acquire mass spectra in both positive and negative ion modes to observe
the cationic and anionic components of the salt, respectively. The instrument parameters
(e.g., capillary voltage, cone voltage) should be optimized to achieve good signal intensity
and minimize fragmentation.

Sample Preparation Data Acquisition

Dissolve Saltin | Infuse Sample into . Acquire Spectra in
Suitable Solvent - ESI Source Positive & Negative Modes

Click to download full resolution via product page

Mass Spectrometry (ESI) Workflow

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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